methyl 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetate
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Description
Methyl 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetate is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.10625597 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is superoxide anions (O2–) and singlet oxygen (1O2) . These are reactive oxygen species (ROS) that play crucial roles in various biological processes, including cellular signaling, immune response, and aging.
Mode of Action
The compound, also known as 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride or MCLA , interacts with its targets through a chemiluminescent reaction . MCLA reversibly reacts with superoxide anions to form an adduct, which irreversibly decays to produce cold light (~465nm). The apparent rate constant for this reaction is 105M–1s–1 .
Biochemical Pathways
The interaction of MCLA with superoxide anions and singlet oxygen affects the ROS signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The chemiluminescence produced by MCLA provides a sensitive means of detecting superoxide production, which is a key aspect of ROS signaling .
Pharmacokinetics
It is known that the compound is soluble in water, dmso, and dmf , which suggests that it may have good bioavailability. The compound is typically stored at -20ºC in a light-protected, dry environment to maintain its stability .
Result of Action
The chemiluminescent reaction of MCLA with superoxide anions results in the production of cold light, which can be detected and quantified using a microplate luminometer . This allows for the sensitive detection of superoxide production in various conditions, including neutrophils, macrophages, cultured cells, and vascular tissues .
Action Environment
The action, efficacy, and stability of MCLA can be influenced by various environmental factors. For example, the pH of the reaction buffer can affect the chemiluminescent reaction . Additionally, the presence of other reactive oxygen species or antioxidants in the environment can also influence the reaction .
Properties
IUPAC Name |
methyl 2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-22-12-5-3-4-11(8-12)13-9-14-16(21)18(10-15(20)23-2)6-7-19(14)17-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRNBEFIKMKRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.